molecular formula C10H8ClF3OS B14039775 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14039775
M. Wt: 268.68 g/mol
InChI Key: GNZJOEPZMDYYPA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a halogenated aryl ketone featuring a chloro substituent at the para position and a trifluoromethylthio (-SCF₃) group at the meta position of the phenyl ring. Its chemical formula is C₁₀H₈ClF₃OS, and it is structurally related to bioactive molecules and intermediates in pharmaceutical synthesis. Notably, it is a key component of Sorafenib Tosylate (CAS 475207-59-1), a therapeutic agent used in cancer treatment . The presence of both electron-withdrawing groups (Cl and -SCF₃) likely enhances its stability and reactivity in coupling and functionalization reactions, as observed in analogs .

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3OS/c1-2-8(15)6-3-4-7(11)9(5-6)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

GNZJOEPZMDYYPA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the trifluoromethylthio group into the aromatic ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process often employs reagents such as silver trifluoromethanesulfonate (AgSCF3) and oxidants under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and membrane permeability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one with structurally related propan-1-one derivatives, focusing on substituent effects, synthetic yields, and reactivity.

Substituent Effects on Reactivity and Stability

The trifluoromethylthio (-SCF₃) group in the target compound is a strong electron-withdrawing substituent, which contrasts with electron-donating groups (e.g., methoxy) or other halogens (e.g., Br, F) in analogs. This difference significantly impacts reactivity:

  • Halogenated analogs : 1-(4-Chlorophenyl)propan-1-one (yield: 67% in C-O coupling reactions) and 1-(3-chlorophenyl)propan-1-one (yield: 65%) exhibit moderate reactivity due to the electron-withdrawing Cl group. The trifluoromethylthio group in the target compound may further enhance electrophilicity at the ketone α-position, improving coupling efficiency .
  • Trifluoromethyl analogs: 1-(4-(Trifluoromethyl)phenyl)propan-1-one (yield: 64% in coupling) lacks the sulfur atom but shares similar electronic effects.
  • Thiophene derivatives : Propan-1-one derivatives with thiophene rings (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) show lower yields (50–58%) due to reduced aromatic stabilization compared to phenyl-based analogs .

Biological Activity

1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique chemical structure, which includes a chlorinated aromatic ring, a trifluoromethylthio group, and a propanone moiety. Its molecular formula is C10H8ClF3OSC_{10}H_{8}ClF_{3}OS, and it has a molecular weight of approximately 268.68 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological efficacy.

PropertyValue
Molecular FormulaC10H8ClF3OS
Molecular Weight268.68 g/mol
CAS Number1805856-85-2
DensityNot Available
Boiling PointNot Available

Related Compounds and Their Activities

Research on related compounds indicates that the presence of halogenated groups can lead to enhanced biological activities. For instance:

  • 4-Chloro-2-(trifluoromethylthio)benzaldehyde : Exhibits notable antimicrobial properties.
  • 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one : Demonstrated effective antifungal activity against several fungal strains.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various trifluoromethyl-containing compounds found that those with a chlorinated aromatic structure showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of such compounds in pharmaceutical applications.

Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of similar compounds revealed that modifications to the trifluoromethylthio group could lead to variations in biological activity. For example, derivatives with additional functional groups showed increased potency in inhibiting fungal growth.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the lipophilic nature of the trifluoromethylthio group allows for better membrane penetration, thereby enhancing its interaction with cellular targets.

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